Dodecane, 6-pentyl

Catalog No.
S13058083
CAS No.
193072-77-4
M.F
C17H36
M. Wt
240.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecane, 6-pentyl

CAS Number

193072-77-4

Product Name

Dodecane, 6-pentyl

IUPAC Name

6-pentyldodecane

Molecular Formula

C17H36

Molecular Weight

240.5 g/mol

InChI

InChI=1S/C17H36/c1-4-7-10-13-16-17(14-11-8-5-2)15-12-9-6-3/h17H,4-16H2,1-3H3

InChI Key

CVUQKLJOBRFJKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCC)CCCCC

Dodecane, 6-pentyl, also known as 6-pentyldodecane, is a hydrocarbon compound with the molecular formula C17H36\text{C}_{17}\text{H}_{36}. It belongs to the alkane family and features a long carbon chain with a pentyl group attached to the sixth carbon of the dodecane backbone. This compound typically appears as a colorless, oily liquid and is notable for its hydrophobic properties, making it useful in various industrial applications such as solvents and lubricants .

  • Oxidation: This process involves oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of alcohols, ketones, or carboxylic acids.
  • Reduction: Reduction can be performed using hydrogen gas in the presence of metal catalysts such as palladium or platinum, yielding simpler hydrocarbons.
  • Substitution: Halogenation reactions occur when halogens (e.g., chlorine or bromine) replace hydrogen atoms under UV light or heat .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide
  • Reducing Agents: Hydrogen gas with palladium or platinum catalysts
  • Halogenation: Chlorine or bromine in the presence of UV light or heat.

Dodecane, 6-pentyl exhibits significant biological activity primarily due to its hydrophobic nature. It interacts with lipid membranes and can influence membrane fluidity and permeability. This property makes it relevant in studies focusing on cell membranes and drug delivery systems. Its integration into lipid bilayers can affect various biological processes, including cellular signaling and transport mechanisms .

The synthesis of dodecane, 6-pentyl can be achieved through various methods:

  • Alkylation: One common method involves the alkylation of dodecane with pentyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide. This reaction typically occurs in inert solvents such as tetrahydrofuran at elevated temperatures.
  • Catalytic Processes: Industrially, it may be produced through catalytic hydrogenation of longer-chain hydrocarbons followed by fractional distillation to achieve high purity .

Dodecane, 6-pentyl has numerous applications across different fields:

  • Chemistry: Used as a solvent and reagent in organic synthesis.
  • Biology: Investigated for its role in lipid membrane studies and hydrophobic interactions.
  • Medicine: Explored for potential applications in drug delivery systems due to its hydrophobic characteristics.
  • Industry: Employed in producing lubricants, surfactants, and as a component in fuel formulations .

Research on dodecane, 6-pentyl often focuses on its interactions within biological systems. Its ability to integrate into lipid bilayers allows for studies on membrane dynamics and permeability. Additionally, its hydrophobic interactions make it useful for investigating the solubility and transport of various compounds across membranes. The compound's non-polar nature facilitates reactions that require hydrophobic conditions, making it valuable in both chemical and biological research contexts .

Dodecane, 6-pentyl shares structural similarities with several other alkanes. Here are some comparable compounds:

CompoundMolecular FormulaNotable Characteristics
DodecaneC12H26\text{C}_{12}\text{H}_{26}Straight-chain alkane used as a solvent and fuel component.
HexadecaneC16H34\text{C}_{16}\text{H}_{34}Longer straight-chain alkane; used in lubricants and fuels.
OctadecaneC18H38\text{C}_{18}\text{H}_{38}Even longer chain; used in waxes and high-performance lubricants.

Uniqueness

Dodecane, 6-pentyl is unique due to the specific attachment of the pentyl group at the sixth carbon atom of the dodecane chain. This structural variation imparts distinct chemical properties compared to other alkanes, influencing its reactivity and interactions in various applications. Its hydrophobic nature combined with its specific structure makes it particularly useful in biochemical applications where membrane interactions are critical .

XLogP3

9.1

Exact Mass

240.281701148 g/mol

Monoisotopic Mass

240.281701148 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types